molecular formula C20H22N4O2 B14748484 N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide CAS No. 3259-65-2

N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide

Cat. No.: B14748484
CAS No.: 3259-65-2
M. Wt: 350.4 g/mol
InChI Key: FMDPSTITBZDRNU-UHFFFAOYSA-N
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Description

N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of aziridine rings, which are three-membered nitrogen-containing heterocycles. The aziridine moiety is known for its high reactivity due to the ring strain, making this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide typically involves the reaction of aziridine derivatives with aromatic amines. One common method includes the reaction of 4-(aziridine-1-carbonylamino)-3-methylphenylamine with 2-methylphenyl aziridine-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through chromatography. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The aziridine rings can be oxidized to form oxaziridines.

    Reduction: Reduction reactions can open the aziridine rings, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide involves the reactivity of the aziridine rings. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical processes, including polymerization and crosslinking. The compound’s biological activity is thought to be related to its ability to interact with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

    N,N’- (methylenedi-p-phenylene)bis (aziridine-1-carboxamide): Similar structure but with different substituents on the aromatic rings.

    4,4’-Bis(aziridine-1-carbonylamino)diphenylmethane: Another compound with aziridine rings but different connectivity.

Uniqueness

N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide is unique due to the specific arrangement of the aziridine rings and the methyl groups on the aromatic rings. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

3259-65-2

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide

InChI

InChI=1S/C20H22N4O2/c1-13-11-15(3-5-17(13)21-19(25)23-7-8-23)16-4-6-18(14(2)12-16)22-20(26)24-9-10-24/h3-6,11-12H,7-10H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

FMDPSTITBZDRNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)N3CC3)C)NC(=O)N4CC4

Origin of Product

United States

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